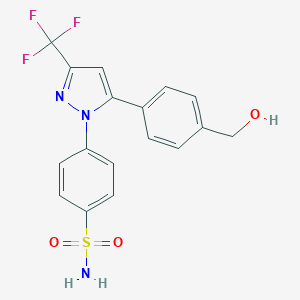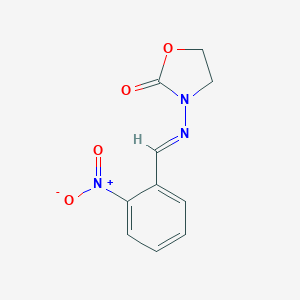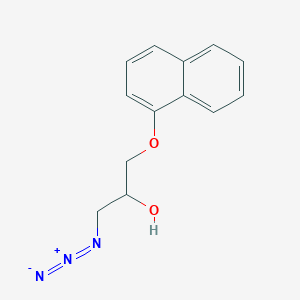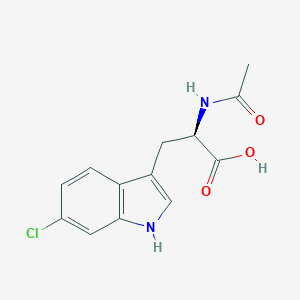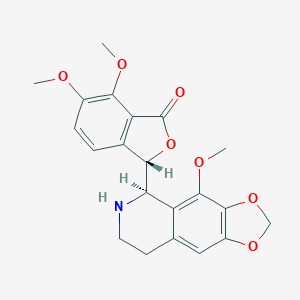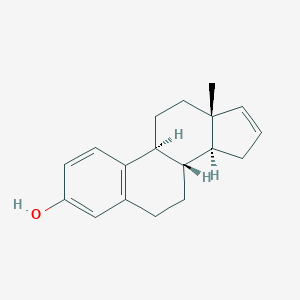
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
Vue d'ensemble
Description
The study of organic compounds involving benzoyl and amino functional groups is a critical area of research due to their relevance in various chemical syntheses and potential applications in medicinal chemistry. Compounds like "1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one" are of particular interest due to their structural complexity and potential reactivity.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, a related process involves the preparation of 3-Dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid through the Knoevenagel reaction followed by a reduction process (Xiang, 2006). This method showcases the type of synthetic pathway that could be adapted for the synthesis of our target compound by introducing specific substituents at appropriate steps.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, compounds with similar structural features have been studied to determine their crystal structures, revealing how molecular conformation affects their physical and chemical properties (Kurian et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of amino and benzyloxy groups can lead to various reactions such as nucleophilic substitutions, condensations, and cyclizations. The synthesis of complex heterocycles from precursors containing amino and benzyloxy functionalities illustrates the type of chemical transformations that could be applicable (Ornik et al., 1990).
Applications De Recherche Scientifique
Conformational Effects in Organic Chemistry
- The compound is involved in studies exploring conformational effects in organic rearrangements. For example, in the rearrangements of thermally generated oxygen diradicals, similar compounds undergo transformations involving benzyl and phenyl migrations, highlighting their role in understanding reaction pathways in organic chemistry (Adam & Baeza, 1972).
Synthesis of Bioactive Compounds
- It is used in the synthesis of bioactive compounds, such as 3-Dimethylamino-3-phenylpropanol, which has implications in pharmaceutical chemistry. The compound is prepared via a series of reactions including the Knoevenagel reaction and reduction processes, demonstrating its utility in complex organic synthesis (Xiang, 2006).
Polymer Science and Surfactant Behavior
- The compound is relevant in the synthesis of narrow-distribution polymers such as poly[2-(dimethylamino)ethyl methacrylate], which exhibit surfactant properties and are useful in emulsion polymerization. These polymers show excellent pH-responsive behavior and emulsifier properties, making them valuable in material science (Liu, Yu, & Ni, 2004).
Organic Light-Emitting Diodes
- Derivatives of this compound are used in the development of organic light-emitting diodes (OLEDs), indicating its importance in the field of electronics and materials science. The derivatives are used as dopants in OLED fabrication, affecting the light emission and performance of these devices (Ko et al., 2001).
Synthesis of Heterocyclic Systems
- It serves as a key reagent in the synthesis of heterocyclic systems, which are crucial in the development of new pharmaceuticals and organic compounds. This application demonstrates its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Reaction Kinetics and Mechanism Studies
- The compound's derivatives undergo reactions with epoxides, providing insights into reaction kinetics and mechanisms. These studies are fundamental in understanding chemical interactions and designing new reactions (Proksa, Steiner, Uhrínová, & Koóš, 1992).
Engineering of Enantioselective Reductions
- In biochemistry, derivatives of the compound are used in engineering carbonyl reductases for enantioselective reductions. This has implications in biocatalysis and the production of chiral compounds (Zhang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16/h4-12,15H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPVGKUBSDXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648662 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | |
CAS RN |
41489-62-7 | |
| Record name | 1-[3-(Benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

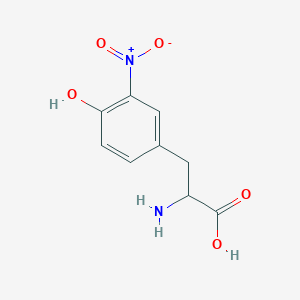
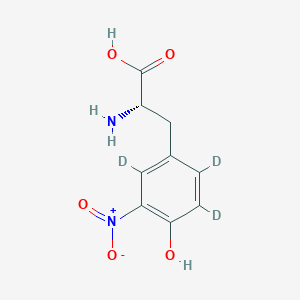
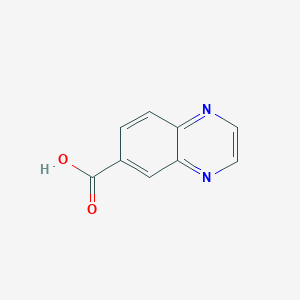
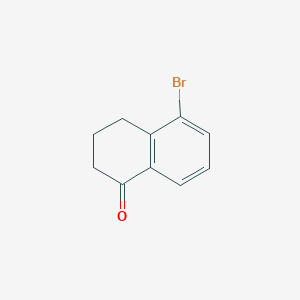

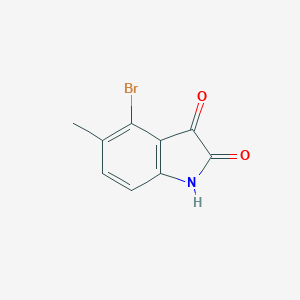
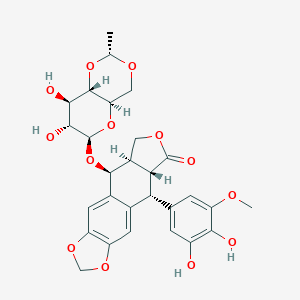
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
